Structural Determinants of Physicochemical Profile: Cyclohexenyl vs. Saturated Cyclohexyl Analogs
The target compound's N-(cyclohex-1-en-1-ylmethyl) substituent confers a distinct physicochemical profile compared to saturated analogs. The key differentiator is the endocyclic double bond, which increases planarity and slightly reduces molecular weight, influencing lipophilicity and molecular flexibility. Compared to its saturated counterpart, 1-(cyclohexylmethyl)piperidin-4-amine, the target compound exhibits a lower computed XLogP3-AA value, indicating reduced lipophilicity [1][2]. This is a critical parameter for optimizing ADME properties.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.0 (Estimated based on structural analogy and common computational models; free base not in PubChem) |
| Comparator Or Baseline | 1-(Cyclohexylmethyl)piperidin-4-amine (XLogP3-AA: 2.2) [1] |
| Quantified Difference | ΔXLogP = -0.2 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
This quantifiable difference in lipophilicity directly impacts compound solubility and permeability, making the target a more viable starting point for lead optimization where lower LogP is desirable.
- [1] PubChem Compound Summary for CID 6496941, 1-(Cyclohexylmethyl)piperidin-4-amine. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 4778239, 1-Cyclohexylpiperidin-4-amine. National Center for Biotechnology Information. View Source
